

# 5-(Methylsulfinyl)pyrimidine: Technical Guide & Whitepaper

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## Compound of Interest

Compound Name: 5-(Methylsulfinyl)pyrimidine

CAS No.: 14080-21-8

Cat. No.: B577210

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## Chemical Identity & Physicochemical Profile

**5-(Methylsulfinyl)pyrimidine** is a pyrimidine derivative featuring a methylsulfinyl (sulfoxide) group at the C5 position. Unlike its C2 and C4 counterparts, the C5 position of the pyrimidine ring is electronically distinct—it is the least electron-deficient position (analogous to the C3 position of pyridine), making the introduction and manipulation of substituents here critical for fine-tuning the electronic properties of bioactive scaffolds.

## Nomenclature & Identifiers

Identifier	Value
IUPAC Name	5-(Methanesulfinyl)pyrimidine
Common Name	5-(Methylsulfinyl)pyrimidine; 5-Pyrimidinyl methyl sulfoxide
CAS Number	1644500-10-6 (Note: Limited commercial indexing; often synthesized in situ or from precursors)
Precursor CAS	14257-02-4 (5-(Methylthio)pyrimidine - Sulfide precursor)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> OS
Molecular Weight	142.18 g/mol
SMILES	CS(=O)c1cncnc1
InChI Key	(Computed) HVZXJQXQXZXQXZ-UHFFFAOYSA-N

## Structural Properties

- **Electronic Character:** The sulfinyl group (-S(=O)CH<sub>3</sub>) is a chiral, electron-withdrawing group (EWG) by induction (-I) and resonance (-R), although its resonance effect is weaker than that of a sulfone.
- **C5 Position:** The C5 carbon is the "aromatic" node of the pyrimidine ring, typically nucleophilic compared to C2/C4/C6. Placing an EWG like sulfoxide at C5 lowers the LUMO energy of the ring, potentially increasing susceptibility to nucleophilic attack at the adjacent C4/C6 positions.
- **Chirality:** The sulfur atom is a stereogenic center. The compound exists as a racemic mixture of enantiomers unless stereoselective oxidation is employed.

## Synthesis & Manufacturing Methodologies

The synthesis of **5-(Methylsulfinyl)pyrimidine** is rarely performed by direct functionalization of the pyrimidine ring. Instead, it relies on the oxidation of the corresponding sulfide, 5-(Methylthio)pyrimidine.

## Primary Route: Oxidation of 5-(Methylthio)pyrimidine

This is the industry-standard protocol. The sulfide precursor (CAS 14257-02-4) is oxidized using controlled stoichiometric reagents to prevent over-oxidation to the sulfone.

Protocol:

- **Starting Material:** Dissolve 5-(Methylthio)pyrimidine (1.0 eq) in DCM or Acetone.
- **Oxidant:** Add m-Chloroperbenzoic acid (m-CPBA, 1.0–1.1 eq) at 0°C. Alternatively, Sodium Periodate (NaIO<sub>4</sub>) in MeOH/H<sub>2</sub>O provides milder conditions.
- **Reaction Control:** Stir at 0°C to RT for 1–3 hours. Monitor by TLC or LC-MS to ensure no sulfone (M+32) formation.
- **Workup:** Quench with saturated aqueous NaHCO<sub>3</sub> and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to reduce excess oxidant). Extract with DCM.
- **Purification:** Silica gel chromatography (EtOAc/MeOH gradient). Sulfoxides are significantly more polar than sulfides.

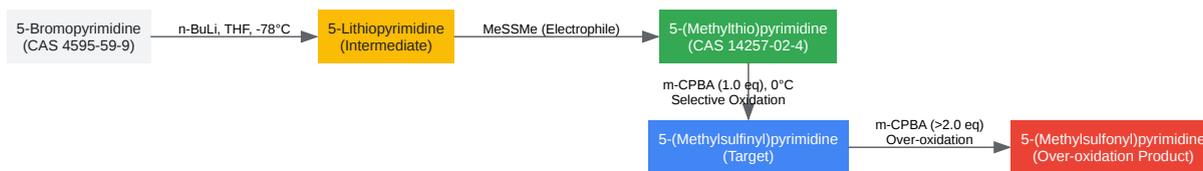
## De Novo Synthesis of the Precursor (Sulfide)

If the sulfide is not available, it is synthesized via metal-halogen exchange from 5-bromopyrimidine.

Protocol:

- **Lithiation:** Treat 5-Bromopyrimidine with n-BuLi in THF at -78°C to generate 5-lithiopyrimidine.
- **Sulfonylation:** Quench the lithiated species with Dimethyl Disulfide (MeSSMe).
- **Result:** Yields 5-(Methylthio)pyrimidine.

## Visual Synthesis Workflow



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Figure 1: Synthetic pathway from 5-bromopyrimidine to the target sulfoxide, highlighting the critical oxidation control step.

## Reactivity & Mechanistic Insights

### The "Magic Methyl" & Sulfoxide Effect

In drug design, the 5-methylsulfinyl group serves two roles:

- **Metabolic Handle:** It represents an intermediate oxidation state. In vivo, it can be reduced back to the sulfide (bioactivation) or oxidized to the sulfone (clearance/deactivation).
- **Electronic Modulation:** The sulfinyl group withdraws electron density from the ring, increasing the acidity of the C4/C6 protons. This allows for C-H activation or lithiation at the C4 position if a directing group is present.

## Pummerer Rearrangement

Under acidic anhydride conditions (e.g.,  $\text{Ac}_2\text{O}$ ), **5-(methylsulfinyl)pyrimidine** can undergo the Pummerer rearrangement.

- **Mechanism:** Acylation of the sulfoxide oxygen

formation of a thionium ion

migration of acetate to the

-carbon.

- Product:

-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone. This is a powerful method to functionalize the methyl group attached to the sulfur.

## Nucleophilic Displacement (S<sub>N</sub>Ar)

Unlike 2- or 4-chloropyrimidines, the 5-position is resistant to S<sub>N</sub>Ar. However, a sulfinyl group at C5 does not act as a leaving group for direct substitution at C5. Instead, it activates the ring for nucleophilic attacks at C2 or C4 if those positions bear leaving groups (e.g., in 2-chloro-5-(methylsulfinyl)pyrimidine).

## Applications in Drug Discovery

### Kinase Inhibitors (EGFR)

The 5-substituted pyrimidine scaffold is ubiquitous in Epidermal Growth Factor Receptor (EGFR) inhibitors.

- Mechanism: The pyrimidine ring acts as the hinge-binding motif in the ATP binding pocket.
- Role of 5-S(O)Me: Substituents at C5 occupy the "gatekeeper" region or the solvent-exposed front pocket. The sulfoxide provides a hydrogen bond acceptor (via the oxygen) and a specific dipole vector that can improve selectivity against mutant forms (e.g., T790M).
- Case Study: Analogues of Osimertinib or Rociletinib often explore C5 modifications (sulfides/sulfoxides) to balance potency and metabolic stability.

### Endothelin Receptor Antagonists

Research into Macitentan (Opsumit) analogues has shown that 5-substitution on the pyrimidine core significantly impacts affinity for ET<sub>A</sub> and ET<sub>B</sub> receptors. The 5-methylthio and 5-methylsulfinyl groups have been evaluated for their ability to improve solubility and bioavailability compared to the lipophilic 5-bromo or 5-alkyl analogues.

## Handling & Safety (SDS Summary)

While specific toxicological data for the 5-sulfinyl derivative is limited, it should be handled with the standard precautions for functionalized pyrimidines.

Hazard Class	Statement	Precaution
Acute Toxicity	H302: Harmful if swallowed (Predicted)	Do not eat/drink in lab. Wash hands.
Skin/Eye Irritation	H315/H319: Causes skin/eye irritation	Wear nitrile gloves and safety goggles.
Reactivity	Stable at RT; Hygroscopic.	Store under inert gas (N <sub>2</sub> /Ar) at -20°C.
Incompatibility	Strong oxidizing agents, Acid anhydrides.	Avoid mixing with Ac <sub>2</sub> O unless intended (Pummerer).

## References

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## Sources

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